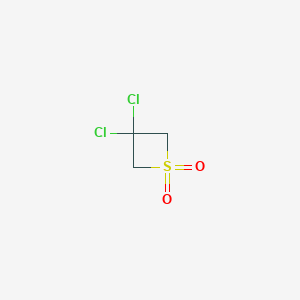

3,3-Dichlorothietane 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90344-85-7 |

|---|---|

Molecular Formula |

C3H4Cl2O2S |

Molecular Weight |

175.03 g/mol |

IUPAC Name |

3,3-dichlorothietane 1,1-dioxide |

InChI |

InChI=1S/C3H4Cl2O2S/c4-3(5)1-8(6,7)2-3/h1-2H2 |

InChI Key |

XOGKESLEKUJQHQ-UHFFFAOYSA-N |

SMILES |

C1C(CS1(=O)=O)(Cl)Cl |

Canonical SMILES |

C1C(CS1(=O)=O)(Cl)Cl |

Other CAS No. |

90344-85-7 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3,3-Dichlorothietane 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,3-Dichlorothietane 1,1-dioxide, a valuable building block in medicinal chemistry and materials science. This document details the core synthetic pathway, experimental protocols, and quantitative data to support researchers in the replication and further development of this compound.

Core Synthesis Pathway

The synthesis of this compound is achieved through the free-radical dichlorination of thietane 1,1-dioxide. This precursor is typically prepared by the oxidation of thietane. The dichlorinated product can be further utilized, for instance, through dehydrochlorination to yield 3-chlorothiete 1,1-dioxide.

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a step-by-step guide for the synthesis of this compound and its precursor.

A. Synthesis of Thietane 1,1-dioxide

This procedure outlines the oxidation of thietane to its corresponding sulfone.

Materials:

-

Thietane

-

Tungstic acid (WO₃·H₂O)

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide (10% aqueous solution)

-

Dichloromethane

-

Distilled water

Procedure:

-

A solution of tungstic acid (1.1 g, 0.044 mol) in 280 mL of distilled water is adjusted to a pH of 11.5 by the addition of 10% aqueous sodium hydroxide.

-

This tungstate catalyst suspension is added to a 1-L round-bottomed flask equipped with a mechanical stirrer and a pressure-equalizing addition funnel.

-

Thietane (30.0 g, 0.405 mol) is added to the flask.

-

The mixture is stirred vigorously, and 30% hydrogen peroxide (100 mL, 0.88 mol) is added dropwise over 2 hours, maintaining the reaction temperature between 25-30°C with a water bath.

-

After the addition is complete, the mixture is stirred for an additional 12 hours at room temperature.

-

The reaction mixture is extracted with dichloromethane (4 x 150 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield thietane 1,1-dioxide as a white solid.

B. Synthesis of this compound

This protocol details the photochemical dichlorination of thietane 1,1-dioxide.[1]

Materials:

-

Thietane 1,1-dioxide

-

Carbon tetrachloride

-

Chlorine gas

Procedure:

-

Thietane 1,1-dioxide (5.0 g, 0.047 mol) is placed in a 500-mL, three-necked, round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and a chlorine gas bubbler.[1]

-

Carbon tetrachloride (350 mL) is added to the flask.[1]

-

The solution is irradiated with a 250-W sunlamp while chlorine gas is bubbled through the stirred mixture for 1 hour. (Caution: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas and carbon tetrachloride) .[1]

-

After 1 hour, the irradiation and chlorine addition are stopped, and the reaction mixture is allowed to cool to room temperature.[1]

-

The product precipitates as a white solid and is collected by filtration.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material (Dichlorination) | ||

| Thietane 1,1-dioxide (mass) | 5.0 g | [1] |

| Thietane 1,1-dioxide (moles) | 0.047 mol | [1] |

| Solvent | ||

| Carbon Tetrachloride (volume) | 350 mL | [1] |

| Reaction Conditions | ||

| Light Source | 250-W sunlamp | [1] |

| Reaction Time | 1 hour | [1] |

| Product | ||

| This compound (yield) | 4.0–4.4 g (49–53%) | [1] |

| This compound (melting point) | 156–158°C | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical flow of the synthesis.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

3,3-Dichlorothietane 1,1-dioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of 3,3-Dichlorothietane 1,1-dioxide. While specific experimental data for this compound is limited in publicly available literature, this document compiles inferred properties and protocols based on established knowledge of related thietane 1,1-dioxide derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the potential utility of this halogenated four-membered heterocyclic sulfone.

Introduction

Thietane 1,1-dioxides are a class of sulfur-containing heterocycles that have garnered increasing interest in medicinal and agricultural chemistry. The sulfone group imparts polarity and the ability to act as a hydrogen bond acceptor, while the four-membered ring provides a rigid, three-dimensional scaffold. These features make thietane 1,1-dioxides attractive bioisosteres for other functional groups. The introduction of chlorine atoms at the 3-position, as in this compound, is anticipated to modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and reactivity, making it a potentially valuable building block for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

| Property | Value (Predicted/Estimated) | Notes |

| Molecular Formula | C₃H₄Cl₂O₂S | |

| Molecular Weight | 175.04 g/mol | |

| Appearance | Expected to be a crystalline solid | Based on the physical state of similar small, halogenated organic molecules. |

| Melting Point | Not available | Likely to be higher than that of thietane 1,1-dioxide due to increased molecular weight and polarity. |

| Boiling Point | Not available | Expected to be significantly higher than that of thietane 1,1-dioxide. |

| Solubility | Sparingly soluble in water | Likely soluble in polar organic solvents such as acetone, acetonitrile, and DMSO, and chlorinated solvents like dichloromethane. |

| pKa | Not applicable | The protons on the carbon backbone are not expected to be significantly acidic. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, its formation as an intermediate in the synthesis of 3-chlorothiete 1,1-dioxide from thietane 1,1-dioxide has been reported.[1] This suggests a direct chlorination of the thietane 1,1-dioxide backbone. A plausible synthetic approach is outlined below, drawing from general knowledge of α-halogenation of sulfones and related chemistries.

Proposed Synthetic Pathway

The most probable route to this compound involves the free-radical chlorination of thietane 1,1-dioxide.

Caption: Proposed synthesis of this compound.

Inferred Experimental Protocol

Materials:

-

Thietane 1,1-dioxide

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes or other suitable non-polar solvent for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thietane 1,1-dioxide (1.0 eq) in carbon tetrachloride.

-

Add N-chlorosuccinimide (2.2 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the radical reaction. Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield this compound.

Note: This is a proposed protocol and would require optimization and safety assessment before implementation.

Reactivity and Potential Applications

Expected Reactivity

The chemical reactivity of this compound is expected to be dictated by the presence of the two chlorine atoms at the 3-position and the sulfone group.

-

Nucleophilic Substitution: The chlorine atoms are expected to be susceptible to nucleophilic substitution, although likely less reactive than α-chloro ketones due to the electron-withdrawing nature of the sulfone group. Strong nucleophiles may be required to displace one or both chlorine atoms.

-

Elimination Reactions: Treatment with a base could potentially lead to elimination reactions, forming 3-chloro-2H-thiete 1,1-dioxide.

-

Ring-Opening Reactions: Under harsh conditions or with specific reagents, ring-opening of the thietane dioxide core may occur.

Caption: Potential reaction pathways of this compound.

Applications in Drug Development

The thietane 1,1-dioxide motif is of growing interest in drug discovery. The introduction of a dichlorinated carbon at the 3-position offers a unique structural element for several reasons:

-

Modulation of Physicochemical Properties: The two chlorine atoms will increase the lipophilicity of the molecule compared to the parent thietane 1,1-dioxide, which can be advantageous for membrane permeability.

-

Metabolic Stability: The gem-dichloro group is generally stable to metabolic degradation, which could improve the pharmacokinetic profile of drug candidates.

-

Synthetic Handle: The reactivity of the chlorine atoms provides a handle for further functionalization, allowing for the synthesis of a diverse library of 3,3-disubstituted thietane 1,1-dioxides. These derivatives could be explored for various biological activities. For instance, substituted thietane 1,1-dioxides have been investigated for their potential as antibacterial and anticancer agents, as well as for their impact on CNS disorders.[2]

Spectroscopic Analysis

Specific spectroscopic data for this compound is not available in the searched literature. The following are expected spectral characteristics based on its structure.

| Technique | Expected Features |

| ¹H NMR | A single peak in the downfield region (likely δ 4.0-5.0 ppm) corresponding to the four equivalent protons of the two CH₂ groups adjacent to the sulfone. The chemical shift will be influenced by the electron-withdrawing effects of both the sulfone and the dichlorinated carbon. |

| ¹³C NMR | Two signals are expected. One for the dichlorinated carbon (C-3), which would be significantly downfield, and another for the two equivalent methylene carbons (C-2 and C-4) adjacent to the sulfone group. |

| IR Spectroscopy | Strong absorption bands characteristic of the sulfone group (S=O stretching) are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. C-Cl stretching vibrations would likely appear in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry (EI) | The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of SO₂, Cl, and HCl. |

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for organic synthesis, particularly in the realm of medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding of its likely properties, synthesis, and reactivity based on the established chemistry of related compounds. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential for the development of novel chemical entities with desirable pharmacological profiles.

References

The Synthetic Versatility of 3,3-Dichlorothietane 1,1-dioxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dichlorothietane 1,1-dioxide is a halogenated four-membered heterocyclic sulfone. While not extensively studied as a standalone reagent, it serves as a valuable intermediate in the synthesis of various substituted thietane derivatives, which are of growing interest in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of the known and predicted chemical reactivity of this compound. It covers key reaction types including elimination, potential nucleophilic substitution, and ring-opening reactions. Detailed experimental methodologies, where available, and predicted reaction pathways are presented. Quantitative data is summarized, and logical workflows are illustrated using diagrams to provide a thorough resource for researchers in organic synthesis and drug discovery.

Introduction

Thietanes and their oxidized forms, thietane 1,1-dioxides (thietane sulfones), are increasingly recognized as important structural motifs in medicinal chemistry.[1][2] Their unique three-dimensional structure and polarity can significantly influence the physicochemical properties and biological activity of molecules. This compound is a key intermediate, providing a gateway to further functionalized thietane derivatives. Its reactivity is primarily dictated by the presence of the two chlorine atoms at the C3 position and the electron-withdrawing nature of the sulfone group. This document outlines the core reactions of this compound, drawing from available literature and predictable chemical principles.

Synthesis of this compound

The primary route to this compound is through the dichlorination of thietane 1,1-dioxide. This precursor is accessible via the oxidation of thietane.

Caption: Synthesis pathway to this compound.

Key Reactions and Methodologies

The reactivity of this compound is characterized by its propensity to undergo elimination reactions. Nucleophilic substitution and ring-opening reactions are also plausible under specific conditions, largely inferred from the behavior of analogous compounds.

Elimination Reactions: Dehydrochlorination

One of the primary documented reactions of this compound is dehydrochlorination to yield 3-chloro-2H-thiete 1,1-dioxide.[3] This reaction is a critical step in the synthesis of thiete 1,1-dioxides, which are versatile building blocks for cycloaddition reactions.

Caption: Dehydrochlorination of this compound.

Experimental Protocol: Synthesis of 3-Chloro-2H-thiete 1,1-dioxide (Representative Protocol)

-

Materials: this compound, triethylamine, diethyl ether (anhydrous).

-

Procedure:

-

A solution of this compound (e.g., 4.0 g, 0.023 mol) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).[3]

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of triethylamine (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the cooled solution over a period of 30 minutes with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 3-chloro-2H-thiete 1,1-dioxide can be purified by recrystallization or column chromatography.

-

Nucleophilic Substitution (Predicted)

Based on the reactivity of structurally similar 3-substituted thietane 1,1-dioxides, it is plausible that this compound could undergo nucleophilic substitution, likely proceeding through an SN1-type mechanism involving a stabilized α-chloro carbocation.[1][2] The presence of the second chlorine atom and the electron-withdrawing sulfone group would significantly influence the stability of this intermediate. The reaction would likely require a Lewis acid catalyst to facilitate the departure of a chloride ion.

Caption: Predicted nucleophilic substitution pathway.

This pathway could be exploited for the introduction of various functional groups at the C3 position, although competitive elimination would be a significant side reaction.

Ring-Opening Reactions (Predicted)

Thiete 1,1-dioxides, which are direct derivatives of this compound, are known to undergo thermal ring-opening to form highly reactive vinyl sulfene intermediates.[4] These intermediates can be trapped in cycloaddition reactions. It is conceivable that under thermal conditions, this compound or its immediate dehydrochlorination product could serve as a precursor to such reactive species.

Caption: Predicted thermal ring-opening and subsequent cycloaddition.

Reductive Dehalogenation (Predicted)

A plausible, though not explicitly documented, reaction is the reductive dehalogenation of one or both chlorine atoms. This could be achieved using various reducing agents, such as zinc dust or catalytic hydrogenation, to yield monochloro- or fully reduced thietane 1,1-dioxide.

Quantitative Data

Specific quantitative data for the reactions of this compound is sparse in the literature. The following table summarizes the information available from its use as a synthetic intermediate.

| Parameter | Value | Reference |

| Molar Mass | 175.04 g/mol | Calculated |

| Example Scale | 4.0 g (0.023 mol) | [3] |

| Reaction Yields | Not reported | - |

Applications in Drug Development

While this compound itself is not reported to have direct biological activity, its derivatives are of significant interest. The thietane 1,1-dioxide scaffold is present in molecules with potential applications as PI3K-alpha inhibitors for cancer therapy and as LpxC inhibitors for antibacterial agents.[1][2] The ability to generate functionalized thietanes and thietes from this compound makes it a relevant starting point for the synthesis of novel therapeutic candidates. Some 3-substituted thietane-1,1-dioxides have also shown antidepressant-like activity.[5]

Conclusion

This compound is a valuable, albeit underutilized, synthetic intermediate. Its primary established reaction is dehydrochlorination to form 3-chloro-2H-thiete 1,1-dioxide. Based on the reactivity of analogous compounds, it is predicted to be a viable substrate for nucleophilic substitution, ring-opening cycloaddition, and reductive dehalogenation reactions. Further exploration of the reactivity of this compound could unlock novel synthetic routes to a wide array of functionalized four-membered sulfur heterocycles for applications in drug discovery and materials science. This guide provides a foundational understanding for researchers looking to exploit the synthetic potential of this versatile building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ring contraction of dihydro-1,3-thiazines to pyrroles on cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

3,3-Dichlorothietane 1,1-Dioxide: A Versatile Intermediate in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thietane 1,1-dioxides are a class of four-membered sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique stereochemical properties and ability to act as bioisosteres. Among them, 3,3-dichlorothietane 1,1-dioxide serves as a pivotal intermediate, offering a gateway to a variety of functionalized thietane derivatives. Its strategic importance lies in the two chlorine atoms at the 3-position, which can be readily displaced or eliminated to introduce diverse functionalities. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions as a synthetic intermediate, and detailed experimental protocols.

Synthesis of this compound

The primary route to this compound involves the direct dichlorination of thietane 1,1-dioxide. While specific literature detailing the experimental procedure for this exact transformation is scarce, a general and plausible method involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator or under photochemical conditions. The precursor, thietane 1,1-dioxide, is readily available or can be synthesized by the oxidation of thietane.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

-

Thietane 1,1-dioxide

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thietane 1,1-dioxide (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-chlorosuccinimide (2.2 eq) to the solution.

-

Add a catalytic amount of a radical initiator such as AIBN (0.1 eq). Alternatively, the reaction can be initiated by irradiation with a UV lamp.

-

Flush the flask with an inert gas and heat the mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a proposed protocol based on standard chlorination procedures. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields.

Reactions of this compound as a Synthetic Intermediate

The synthetic utility of this compound stems from its ability to undergo dehydrochlorination to form the highly reactive 3-chlorothiete 1,1-dioxide. This strained α,β-unsaturated sulfone is a versatile precursor for a range of substituted thietane derivatives through various transformations.

Dehydrochlorination to 3-Chlorothiete 1,1-Dioxide

The elimination of one equivalent of hydrogen chloride from this compound yields 3-chlorothiete 1,1-dioxide. This reaction is typically carried out using a non-nucleophilic base.

Caption: Dehydrochlorination of this compound.

Experimental Protocol: Synthesis of 3-Chlorothiete 1,1-Dioxide [1]

Materials:

-

This compound

-

Triethylamine or another suitable non-nucleophilic base

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triethylamine (1.1 eq) in anhydrous diethyl ether to the cooled solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the progress by TLC.

-

Upon completion, filter the mixture to remove the triethylammonium chloride salt.

-

The resulting filtrate containing 3-chlorothiete 1,1-dioxide is often used immediately in subsequent reactions due to its reactivity and potential instability.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| This compound | Triethylamine | Diethyl ether | 0 °C | N/A | 3-Chlorothiete 1,1-dioxide | N/A | [1] |

Table 1: Summary of the Dehydrochlorination Reaction. (N/A: Not Available in the provided search results)

Reactions of the Intermediate: 3-Chlorothiete 1,1-Dioxide

3-Chlorothiete 1,1-dioxide is a potent Michael acceptor and dienophile, readily reacting with a variety of nucleophiles and dienes.

1. Nucleophilic Substitution/Addition:

3-Chlorothiete 1,1-dioxide reacts with various nucleophiles such as carbanions, amines, alcohols, and thiols to yield 3-substituted thietane or 2H-thiete 1,1-dioxides.[1]

Caption: Reactions of 3-Chlorothiete 1,1-dioxide with nucleophiles.

Experimental Protocol: Reaction with Dimethyl Malonate Anion [1]

Materials:

-

3-Chlorothiete 1,1-dioxide solution in diethyl ether

-

Sodium hydride (NaH)

-

Dimethyl malonate

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a separate flask, prepare the sodium salt of dimethyl malonate by reacting dimethyl malonate with sodium hydride in anhydrous THF.

-

Add the freshly prepared solution of 3-chlorothiete 1,1-dioxide dropwise to the solution of the dimethyl malonate anion at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

| Reactant | Nucleophile | Product | Yield (%) | Reference |

| 3-Chlorothiete 1,1-dioxide | Anion of dimethyl malonate | 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide | N/A | [1] |

Table 2: Nucleophilic Addition to 3-Chlorothiete 1,1-Dioxide. (N/A: Not Available)

2. Diels-Alder Reactions:

As a dienophile, 3-chlorothiete 1,1-dioxide undergoes [4+2] cycloaddition reactions with conjugated dienes to form bicyclic sulfonamides.[1]

Caption: Diels-Alder reaction of 3-Chlorothiete 1,1-dioxide.

Experimental Protocol: Diels-Alder Reaction with Butadiene [1]

Materials:

-

Freshly prepared solution of 3-chlorothiete 1,1-dioxide

-

Butadiene (liquefied or generated in situ)

-

A sealed reaction vessel (e.g., a pressure tube)

Procedure:

-

Charge a pressure tube with the solution of 3-chlorothiete 1,1-dioxide.

-

Cool the tube and add an excess of liquefied butadiene.

-

Seal the tube and allow it to warm to room temperature.

-

Stir the reaction mixture for a specified period.

-

Monitor the reaction for the formation of the cycloadduct.

-

Upon completion, carefully vent the excess butadiene.

-

Concentrate the reaction mixture and purify the product by recrystallization or column chromatography.

| Dienophile | Diene | Product | Yield (%) | Reference |

| 3-Chlorothiete 1,1-dioxide | Butadiene | Diels-Alder Adduct | N/A | [1] |

| 3-Chlorothiete 1,1-dioxide | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | N/A | [1] |

Table 3: Diels-Alder Reactions of 3-Chlorothiete 1,1-Dioxide. (N/A: Not Available)

Spectroscopic Data

-

¹H NMR: A singlet in the region of 4.0-5.0 ppm corresponding to the two equivalent methylene protons at the C2 and C4 positions.

-

¹³C NMR: A signal for the methylene carbons (C2 and C4) and a signal for the dichlorinated quaternary carbon (C3). The chemical shift of C3 would be significantly downfield due to the two chlorine atoms.

-

IR Spectroscopy: Strong absorption bands characteristic of the sulfone group (S=O stretching) around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of HCl and SO₂.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its preparation from thietane 1,1-dioxide and its subsequent dehydrochlorination provide access to the versatile building block, 3-chlorothiete 1,1-dioxide. This intermediate readily participates in nucleophilic additions and cycloaddition reactions, enabling the synthesis of a wide array of functionalized four-membered heterocyclic systems. The methodologies outlined in this guide provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel molecules for pharmaceutical and materials science applications. Further detailed experimental studies are warranted to fully elucidate the reaction scope and optimize yields for the transformations described.

References

An In-depth Technical Guide on the Formation of 3,3-Dichlorothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of 3,3-Dichlorothietane 1,1-dioxide, a key intermediate in the synthesis of various sulfur-containing heterocyclic compounds. The document details the underlying free-radical mechanism, supported by established principles of organic chemistry. Furthermore, it presents a synthesis of available experimental data and outlines a general protocol for its preparation. The guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a detailed understanding of this important synthetic transformation.

Introduction

Thietane 1,1-dioxides are a class of four-membered sulfur heterocycles that have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The introduction of chlorine atoms at the 3-position of the thietane 1,1-dioxide ring provides a versatile handle for further functionalization, making this compound a valuable synthetic intermediate. This guide focuses on the mechanism of its formation, primarily through the direct photochlorination of thietane 1,1-dioxide.

Reaction Mechanism: A Free-Radical Pathway

The formation of this compound from thietane 1,1-dioxide proceeds via a free-radical chain mechanism. This process is initiated by the homolytic cleavage of molecular chlorine (Cl₂) upon exposure to ultraviolet (UV) light. The resulting chlorine radicals then participate in a series of propagation steps, leading to the sequential chlorination of the thietane 1,1-dioxide ring at the C-3 position. The reaction terminates when radical species are quenched.

The overall transformation can be summarized as follows:

Thietane 1,1-dioxide + 2 Cl₂ --(UV light)--> this compound + 2 HCl

The mechanism can be broken down into three key stages:

-

Initiation: The reaction is triggered by the homolytic cleavage of a chlorine molecule into two chlorine radicals (Cl•) by UV light.

-

Propagation: This stage consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the C-3 position of thietane 1,1-dioxide, forming a thietane 1,1-dioxide radical and hydrogen chloride (HCl). Subsequently, this carbon-centered radical reacts with a molecule of chlorine to yield 3-chlorothietane 1,1-dioxide and a new chlorine radical, which continues the chain reaction. This process is then repeated at the same carbon to yield the dichlorinated product.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Free-radical chain mechanism for the formation of this compound.

Experimental Protocol

While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in publicly available literature, a general protocol can be inferred from related transformations and the known mechanism. The direct photochlorination of thietane 1,1-dioxide is the most direct route.

General Procedure for Photochlorination:

-

Reaction Setup: A solution of thietane 1,1-dioxide in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer. The vessel should be made of a material that is transparent to UV light (e.g., quartz or Pyrex).

-

Initiation: The solution is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) while chlorine gas is bubbled through the mixture. The reaction temperature is typically maintained at or below room temperature to minimize side reactions.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material and the formation of the mono- and di-chlorinated products.

-

Workup: Upon completion of the reaction, the excess chlorine and solvent are removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to isolate the this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is sparse in the literature. However, one source provides the following stoichiometric data for a related synthesis where this compound is an intermediate in the formation of 3-Chlorothiete 1,1-dioxide.[1]

| Reactant/Intermediate/Product | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) |

| Thietane 1,1-dioxide | 106.14 | 14.0 | 0.132 |

| 3-Chlorothietane 1,1-dioxide | 140.59 | 8.0 | 0.057 |

| This compound | 175.03 | 4.0 | 0.023 |

Note: The data in the table represents amounts of isolated intermediates and products in a specific synthetic sequence and not necessarily the direct yield of a single reaction step.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting material to the final product and its subsequent characterization.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

The formation of this compound is achieved through a well-established free-radical photochlorination of thietane 1,1-dioxide. This technical guide has provided a detailed mechanistic overview, a general experimental protocol, and a summary of available quantitative data. A clear understanding of this synthetic route is crucial for the efficient preparation of this versatile intermediate, which holds significant potential for the development of novel therapeutic agents and advanced materials. Further research to establish optimized reaction conditions and detailed quantitative yields would be highly beneficial to the scientific community.

References

Spectroscopic Analysis of 3,3-Dichlorothietane 1,1-dioxide: A Technical Guide

Affiliation: Google Research

Disclaimer

A comprehensive search of scientific literature and chemical databases for experimental spectroscopic data specifically for 3,3-Dichlorothietane 1,1-dioxide did not yield quantitative NMR, IR, or Mass Spectrometry data. While the compound is mentioned as a synthetic intermediate, its detailed spectroscopic characterization does not appear to be publicly available.

Therefore, this technical guide provides detailed, generalized experimental protocols for the key spectroscopic techniques (NMR, IR, and Mass Spectrometry) that would be employed for the analysis of this compound. These protocols are based on standard laboratory practices for the characterization of small, solid organic molecules. Additionally, this guide includes the mandatory visualizations of a general experimental workflow and a plausible mass spectrometry fragmentation pathway for the target compound, based on established principles of chemical analysis and fragmentation of related organohalogen and sulfone compounds.

Introduction

This compound is a halogenated four-membered heterocyclic sulfone. The analysis of its molecular structure is crucial for confirming its identity and purity, particularly when it is used as an intermediate in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such compounds. This guide outlines the standard procedures for acquiring and interpreting spectroscopic data for compounds of this class.

Predicted Spectroscopic Data

While experimental data is unavailable, predictions can be made based on the structure of this compound.

Predicted ¹H NMR Data

Due to the symmetry of the molecule, the four protons on the carbons adjacent to the sulfone group are chemically equivalent. Therefore, a single signal, likely a singlet, would be expected. The chemical shift would be influenced by the electron-withdrawing effects of the adjacent sulfone group and the geminal dichloro group.

Predicted ¹³C NMR Data

Two distinct signals are expected in the ¹³C NMR spectrum: one for the dichlorinated carbon atom and another for the two equivalent methylene carbons. The chemical shifts will be significantly influenced by the electronegative chlorine and sulfone groups.

Predicted Key IR Absorptions

The IR spectrum is expected to show strong characteristic absorption bands for the sulfone group. Other vibrations would include C-H and C-Cl stretching and bending modes.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | ~1350 - 1300 |

| SO₂ | Symmetric Stretch | ~1160 - 1120 |

| C-H | Stretch | ~3000 - 2850 |

| C-Cl | Stretch | ~800 - 600 |

Predicted Mass Spectrometry Fragmentation

The mass spectrum would be expected to show a molecular ion peak with a characteristic isotopic pattern for two chlorine atoms.[1] Fragmentation would likely involve the loss of SO₂, HCl, and chlorine radicals.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) to dissolve the sample.[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.

-

If the sample does not dissolve readily, gentle warming or vortexing may be applied.

-

If suspended particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its position.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as an internal reference.[2] For ¹³C NMR, the solvent signal is also used for calibration.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, coupling patterns (if any), and integration to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.[3]

-

Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) to dissolve it.[3]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., SO₂ stretching, C-H stretching). The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, while the region from 1450 to 600 cm⁻¹ is the fingerprint region, which is unique to the molecule.[4]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

-

The probe is gradually heated to volatilize the sample into the ion source.

-

-

Ionization and Mass Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]

-

This causes the molecules to ionize, forming a molecular ion (M⁺·), and to fragment into smaller charged species.[5]

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M⁺·, [M+2]⁺·, and [M+4]⁺·).[1]

-

Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses. This information is used to deduce the structure of the molecule.

-

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Plausible Mass Spectrometry Fragmentation Pathway

Caption: Plausible fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3,3-Dichlorothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dichlorothietane 1,1-dioxide is a sulfur-containing heterocyclic compound. The thietane dioxide moiety is of growing interest in medicinal chemistry as a bioisostere for other functional groups, offering potential improvements in physicochemical properties such as solubility and metabolic stability. A thorough understanding of its structure and purity, as determined by NMR spectroscopy, is crucial for its application in research and development. This guide provides the foundational knowledge for the NMR analysis of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known NMR data of thietane 1,1-dioxide and the established effects of α-chlorination on chemical shifts.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2, H-4 | 4.0 - 4.5 | Singlet | N/A | The two CH₂ groups are chemically equivalent, and no coupling is expected. The presence of two electron-withdrawing chlorine atoms and the sulfone group will cause a significant downfield shift compared to thietane 1,1-dioxide. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2, C-4 | 65 - 75 | The chemical shift of these carbons will be significantly downfield due to the adjacent sulfone group. |

| C-3 | 80 - 90 | The presence of two chlorine atoms on this carbon will cause a substantial downfield shift. This quaternary carbon signal is expected to be weak in a standard ¹³C NMR spectrum. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation. The synthesis of this compound can be achieved through the dichlorination of thietane 1,1-dioxide.[1]

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration:

-

Sample Filtration: To ensure the best possible spectral resolution by removing any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2][4]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent, although the residual solvent peak can often be used for calibration.[3]

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity across the sample, which is critical for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for organic molecules.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typical for ¹³C NMR.

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the peak areas to determine the relative ratios of different protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Logical Relationship of Spectral Features

The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected NMR signals.

Caption: Structural origins of predicted NMR signals for the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectroscopy of this compound. The provided data and protocols offer a solid foundation for researchers to acquire and interpret the NMR spectra of this compound. Accurate NMR characterization is a critical step in ensuring the quality and identity of novel chemical entities, which is paramount in the fields of chemical research and drug development.

References

Mass Spectrometry of 3,3-Dichlorothietane 1,1-dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometric behavior of 3,3-Dichlorothietane 1,1-dioxide. Due to the absence of published experimental mass spectra for this specific compound, this guide is based on established principles of mass spectrometry and the known fragmentation patterns of structurally related molecules, including cyclic sulfones and chlorinated organic compounds. This document aims to serve as a predictive resource for researchers working with this and similar molecules.

Predicted Electron Ionization Mass Spectrum

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing valuable structural information. The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak cluster due to the presence of two chlorine atoms and a series of fragment ions resulting from the loss of functional groups and ring cleavage.

The molecular formula of this compound is C₃H₄Cl₂O₂S. Its monoisotopic mass is calculated as: (3 * 12.0000) + (4 * 1.0078) + (2 * 34.9689) + (2 * 15.9949) + (1 * 31.9721) = 173.9257 g/mol .

Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. For a molecule containing two chlorine atoms, the expected isotopic pattern for the molecular ion (M) and its isotopic peaks (M+2, M+4) will have a relative intensity ratio of approximately 9:6:1.[1][2]

Table 1: Predicted Quantitative Data for the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Probable Fragmentation | Relative Abundance |

| 174/176/178 | [C₃H₄³⁵Cl₂O₂S]⁺ / [C₃H₄³⁵Cl³⁷ClO₂S]⁺ / [C₃H₄³⁷Cl₂O₂S]⁺ | Molecular Ion (M⁺) | Low |

| 139/141 | [C₃H₄³⁵ClO₂S]⁺ / [C₃H₄³⁷ClO₂S]⁺ | [M - Cl]⁺ | Moderate |

| 110 | [C₃H₄O₂S]⁺ | [M - 2Cl]⁺ | Low |

| 109 | [C₂H₂Cl]⁺ | Ring cleavage and rearrangement | Low |

| 103/105 | [C₃H₄³⁵ClS]⁺ / [C₃H₄³⁷ClS]⁺ | [M - SO₂]⁺ | Moderate |

| 75 | [C₂H₄Cl]⁺ | Ring cleavage | Moderate |

| 68 | [C₃H₄S]⁺ | [M - SO₂ - 2Cl]⁺ | Moderate |

| 64 | [SO₂]⁺ | Sulfur dioxide cation | Moderate to High |

| 49/51 | [CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺ | α-cleavage | High |

Note: Relative abundances are predictive and may vary based on experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, M⁺. The primary fragmentation pathways are predicted to involve the loss of a chlorine radical, elimination of sulfur dioxide, and cleavage of the thietane ring.

The logical relationship of the fragmentation can be visualized as follows:

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A general experimental protocol for obtaining the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is provided below.

3.1. Sample Preparation

-

Solution Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Standard Preparation: If quantitative analysis is required, prepare a series of standard solutions of known concentrations. An internal standard may also be added to both the sample and standard solutions.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.

-

3.3. Data Acquisition and Analysis

-

Injection: Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Data Acquisition: Acquire the data using the instrument's software.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the mass spectrum to identify the molecular ion cluster and major fragment ions.

-

Compare the obtained spectrum with the predicted data in Table 1 and the proposed fragmentation pathway.

-

The logical workflow for this experimental protocol can be visualized as follows:

Caption: General experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the anticipated mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to further elucidate the detailed fragmentation mechanisms. Researchers can utilize this information to aid in the identification and characterization of this compound in complex mixtures.

References

Stability of 3,3-Dichlorothietane 1,1-dioxide Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3,3-dichlorothietane 1,1-dioxide under acidic conditions. The thietane dioxide moiety is of growing interest in medicinal and agricultural chemistry due to its unique physicochemical properties.[1] Understanding the stability of this heterocyclic compound is crucial for its application in drug development and other areas. This document synthesizes the available scientific literature, presents known stability data, discusses potential degradation pathways, and provides detailed experimental protocols for assessing the stability of this compound.

Introduction to this compound

This compound is a four-membered heterocyclic compound containing a sulfone group and two chlorine atoms at the 3-position. The sulfone group significantly influences the electronic and conformational properties of the thietane ring, generally imparting high stability. Thietane dioxides are considered valuable motifs in medicinal chemistry as they can serve as bioisosteres for other chemical groups and introduce desirable properties such as improved metabolic stability and target selectivity.

Chemical Stability under Acidic Conditions

Scientific literature indicates that 3,3-disubstituted thietane-1,1-dioxides exhibit remarkable stability under acidic conditions. A key study demonstrated that these compounds show quantitative recovery after being subjected to 1 M HCl at 37 °C.[2] This suggests that the thietane dioxide ring is resistant to cleavage under these conditions.

Table 1: Summary of Known Stability Data for 3,3-Disubstituted Thietane-1,1-dioxides

| Compound Class | Acidic Condition | Temperature | Outcome | Reference |

| 3,3-Disubstituted Thietane-1,1-dioxides | 1 M HCl | 37 °C | Quantitative Recovery | [2] |

Potential Degradation Pathways Under Forcing Acidic Conditions

Although highly stable, under more forcing acidic conditions (e.g., elevated temperatures, highly concentrated strong acids), the degradation of this compound could potentially occur. Based on the reactivity of analogous heterocyclic systems and the principles of organic chemistry, the following hypothetical degradation pathways are proposed.

Ring Opening via Nucleophilic Attack

While the sulfone group deactivates the ring towards electrophilic attack, strong nucleophiles present in the reaction medium could potentially attack the carbon atoms of the thietane ring, leading to ring opening. In an acidic aqueous environment, water could act as a nucleophile.

Caption: Hypothetical acid-catalyzed ring opening of this compound.

Elimination Reactions

Under forcing conditions, elimination of HCl could potentially occur, leading to the formation of an unsaturated thiete 1,1-dioxide. This pathway is less likely given the gem-dichloro substitution but cannot be entirely ruled out at elevated temperatures.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound under acidic conditions, a forced degradation study should be conducted. The following protocols are recommended.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M, 5 M)

-

Sulfuric acid (H₂SO₄), various concentrations

-

Buffer solutions of various pH values (e.g., pH 1, 2, 3, 4, 5)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Internal standard (a stable, structurally unrelated compound)

Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Stress Conditions:

-

To separate aliquots of the stock solution, add an equal volume of the acidic solutions (HCl or H₂SO₄ at various concentrations) or buffer solutions.

-

Incubate the solutions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

-

Neutralize the samples with a suitable base (e.g., NaOH) to quench the reaction.

-

Dilute the samples with the mobile phase to an appropriate concentration for analysis.

-

-

Control Samples: Prepare control samples by diluting the stock solution with the mobile phase and storing them under normal conditions.

Caption: Workflow for the forced degradation study of this compound.

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS), should be developed and validated.

Table 2: Recommended HPLC-MS/MS Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS Detector | Electrospray Ionization (ESI) in positive and negative modes |

| MS/MS | Collision-Induced Dissociation (CID) for structural elucidation of degradation products |

Data Presentation and Interpretation

The stability of this compound should be reported as the percentage of the initial concentration remaining at each time point under each stress condition. The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂).

Table 3: Example of Data Presentation for Stability Study

| Condition | Time (hours) | Concentration (µg/mL) | % Remaining |

| 0.1 M HCl, 40 °C | 0 | 100.0 | 100.0 |

| 24 | 99.8 | 99.8 | |

| 48 | 99.5 | 99.5 | |

| 72 | 99.2 | 99.2 | |

| 1 M HCl, 60 °C | 0 | 100.0 | 100.0 |

| 24 | 98.5 | 98.5 | |

| 48 | 97.1 | 97.1 | |

| 72 | 95.8 | 95.8 |

Conclusion

The available evidence strongly suggests that this compound possesses high stability under typical acidic conditions encountered in pharmaceutical and chemical processes. However, to fully characterize its stability profile for regulatory purposes and to understand its limits, comprehensive forced degradation studies are recommended. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such investigations. The identification of any potential degradation products under forcing conditions will be critical for a complete understanding of the molecule's reactivity and for ensuring the safety and efficacy of any products in which it is used.

References

Stability of 3,3-Dichlorothietane 1,1-dioxide Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 3,3-Dichlorothietane 1,1-dioxide under basic conditions. The core of this document focuses on the primary degradation pathway, reaction mechanism, and experimental considerations for handling this compound in the presence of bases. While 3,3-disubstituted thietane 1,1-dioxides are noted for their general stability, the presence of geminal chloro substituents at the 3-position drastically alters the reactivity profile, rendering the molecule susceptible to base-induced elimination. This guide consolidates available information to inform reaction design, stability studies, and formulation development involving this heterocyclic motif.

Introduction: The Thietane 1,1-dioxide Scaffold in Drug Discovery

Thietane 1,1-dioxides are emerging as valuable scaffolds in medicinal chemistry. Their rigid, three-dimensional structure, combined with their polarity and ability to act as hydrogen bond acceptors, makes them attractive bioisosteres for other functional groups. However, the successful incorporation of these motifs into drug candidates requires a thorough understanding of their chemical liabilities. This guide specifically addresses the stability of this compound, a potentially useful synthetic intermediate, under basic conditions—a common environment in both synthetic transformations and physiological systems.

Chemical Stability and Reactivity Overview

In contrast to many other 3,3-disubstituted thietane 1,1-dioxides which exhibit notable stability across a range of pH values, this compound is inherently unstable in the presence of bases. The primary mode of degradation is a dehydrochlorination reaction, leading to the formation of 3-chloro-2H-thiete 1,1-dioxide. This reactivity is a direct consequence of the electronic effects of the sulfone group and the presence of chlorine atoms, which act as leaving groups.

The Role of the Sulfone Group

The sulfone (SO₂) group is strongly electron-withdrawing. This property significantly increases the acidity of the protons on the adjacent α-carbons (at the C2 and C4 positions of the thietane ring). The enhanced acidity of these protons makes them susceptible to abstraction by even mild bases.

Dehydrochlorination: The Predominant Decomposition Pathway

The exposure of this compound to a base initiates an elimination reaction where one molecule of hydrogen chloride (HCl) is removed, resulting in the formation of a carbon-carbon double bond within the four-membered ring. This transformation yields 3-chloro-2H-thiete 1,1-dioxide.

Data Presentation: Reactivity with Various Bases

While specific kinetic data for the decomposition of this compound is not extensively reported in the literature, a qualitative assessment of its reactivity with different classes of bases can be made. The following table summarizes the expected reactivity profile.

| Base Type | Example(s) | Expected Reactivity | Reaction Conditions | Probable Outcome |

| Strong Inorganic Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | High | Aqueous or alcoholic solutions, often at room temperature or with gentle heating. | Rapid dehydrochlorination to 3-chloro-2H-thiete 1,1-dioxide. Potential for further reactions or ring opening with prolonged exposure or harsh conditions. |

| Alkoxides | Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu) | Very High | Anhydrous alcoholic or ethereal solvents. | Efficient and rapid dehydrochlorination. |

| Tertiary Amines | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Moderate to High | Aprotic organic solvents (e.g., CH₂Cl₂, THF). Reaction rate is temperature-dependent. | Controlled dehydrochlorination. Often used in synthesis to generate the thiete derivative in situ or as a final product. |

| Carbonate Bases | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Low to Moderate | Aprotic polar solvents (e.g., DMF, Acetonitrile). Often requires elevated temperatures. | Slower dehydrochlorination compared to stronger bases. |

Experimental Protocols

The following section provides a generalized experimental protocol for the dehydrochlorination of this compound. This procedure is based on common practices for similar transformations.

Synthesis of 3-chloro-2H-thiete 1,1-dioxide via Dehydrochlorination

Objective: To convert this compound to 3-chloro-2H-thiete 1,1-dioxide using a tertiary amine base.

Materials:

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (1.1-1.5 eq) dropwise to the stirred solution over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-chloro-2H-thiete 1,1-dioxide.

Reaction Mechanism and Visualization

The dehydrochlorination of this compound is believed to proceed via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The key steps are:

-

Proton Abstraction: The base removes an acidic proton from the C2 (or C4) position, forming a carbanion intermediate. This carbanion is stabilized by the adjacent sulfone group.

-

Chloride Elimination: The lone pair of the carbanion expels a chloride ion from the C3 position, leading to the formation of the C=C double bond.

Diagrams

Dichlorinated Thietane Dioxides: A Technical Guide on an Underexplored Area of Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietane dioxides are emerging as a significant structural motif in medicinal chemistry, valued for their ability to introduce polarity and three-dimensionality into small molecules.[1][2] While the broader class of thietane dioxides is gaining traction, a comprehensive review of the biological activities of dichlorinated derivatives reveals a notable gap in the scientific literature. This technical guide synthesizes the available information on thietane dioxides in a biological context, outlines general synthetic and evaluative methodologies, and highlights the untapped potential for research into their dichlorinated analogues.

Introduction: The Rising Interest in Thietane Dioxides

Four-membered heterocycles, such as thietanes and their oxidized forms, are increasingly recognized for their favorable physicochemical properties in drug design.[2][3] The thietane dioxide moiety, in particular, offers a stable, polar, and three-dimensional scaffold that can serve as a bioisostere for other chemical groups, potentially improving metabolic stability and target selectivity.[4][5] Compounds incorporating a thietane dioxide ring have shown promise in various therapeutic areas, including as potential PI3K-alpha inhibitors for cancer therapy and as LpxC inhibitors for antibacterial applications.[3][6] Despite this growing interest, specific research into the biological effects of dichlorinated thietane dioxides remains conspicuously absent from published studies.

Synthesis of Substituted Thietane Dioxides

The synthesis of thietane derivatives is a well-documented field, providing a foundation for the future creation of dichlorinated analogues.[7][8] A common route to 3,3-disubstituted thietane dioxides begins with the commercially available thietan-3-one. This precursor can undergo reactions with Grignard or organolithium reagents to form 3-substituted-thietan-3-ols. Subsequent oxidation, often with an agent like meta-chloroperoxybenzoic acid (mCPBA), yields the corresponding thietane dioxide.[3]

A general workflow for the synthesis and subsequent biological evaluation of novel thietane dioxide compounds is conceptualized in the diagram below.

Biological Activity of Thietane Dioxides: The Unexplored Halogenated Derivatives

While there is a growing body of literature on the synthesis of thietane dioxides, there is a significant lack of published research specifically detailing the biological activities of their dichlorinated forms. Searches for quantitative data such as IC50 or EC50 values, detailed experimental protocols, and defined signaling pathways for dichlorinated thietane dioxides have not yielded specific results.

However, the biological potential of the broader class of substituted thietane dioxides is documented. For instance, certain 3-substituted thietane-1,1-dioxides have been investigated for their antidepressant properties.[2] This suggests that the thietane dioxide core can serve as a scaffold for neurologically active compounds.

Quantitative Data on Biological Activity

Due to the absence of specific studies on dichlorinated thietane dioxides, no quantitative data on their biological activity can be presented. For illustrative purposes, the following table demonstrates how such data would be structured if it were available from primary research.

| Compound ID | Structure | Assay Type | Target | IC50 (µM) | Cell Line | Citation |

| Hypothetical-1 | 2,2-dichloro-thietane-1,1-dioxide | Cytotoxicity | - | Data not available | HeLa | N/A |

| Hypothetical-2 | 3,3-dichloro-thietane-1,1-dioxide | Enzyme Inhibition | Kinase X | Data not available | - | N/A |

| Hypothetical-3 | 2,3-dichloro-thietane-1,1-dioxide | Antiviral | Viral Polymerase | Data not available | Vero E6 | N/A |

| Table 1: Illustrative template for presenting quantitative biological activity data for dichlorinated thietane dioxides. Note: The data presented in this table is hypothetical and for illustrative purposes only, as no such data is currently available in the reviewed literature. |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of dichlorinated thietane dioxides are not available due to the lack of published research in this specific area. However, a general protocol for a primary cytotoxicity screening, which would be a logical first step in evaluating any new compound series, is provided below as a general guideline.

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Dichlorinated thietane dioxide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-